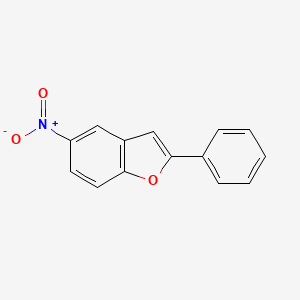
5-Nitro-2-phenylbenzofuran
Vue d'ensemble
Description
5-Nitro-2-phenylbenzofuran is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
5-Nitro-2-phenylbenzofuran exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Key areas of research include:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Selective inhibition of the MAO-B isoform has been observed, suggesting potential applications in managing these conditions .
- Anticancer Properties : Research indicates that derivatives of benzofuran, including this compound, may possess significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal cells, indicating their potential as lead compounds for cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that this compound and its derivatives may exhibit antibacterial and antifungal properties. Specific derivatives have shown selective inhibition against Gram-positive bacteria and certain fungi, highlighting their potential in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzene ring and the positioning of functional groups significantly influence biological activity. For example:
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Electron-donating groups | Increased cytotoxicity against MCF-7 breast cancer cells | 5 µM |
| Nitro group positioning | Enhanced selectivity for MAO-B inhibition | 140 nM |
These findings suggest that specific structural features can be tailored to enhance the pharmacological profile of the compound .
Case Study 1: Anticancer Evaluation
In a study evaluating similar benzofuran derivatives, it was found that modifications significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of electron-donating groups correlated with increased potency, making this compound a candidate for further development as an anticancer agent .
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective effects of this compound through MAO-B inhibition. The compound demonstrated reversible inhibition with a notable selectivity for MAO-B, supporting its potential use in treating neurodegenerative diseases .
Propriétés
Numéro CAS |
16237-97-1 |
|---|---|
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
5-nitro-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C14H9NO3/c16-15(17)12-6-7-13-11(8-12)9-14(18-13)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
LSIZJYOZWTXNCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













